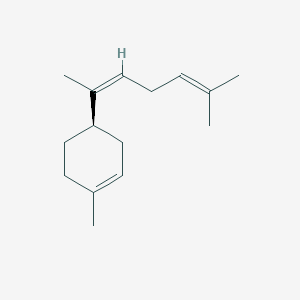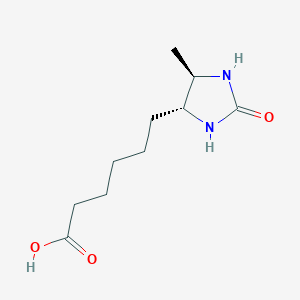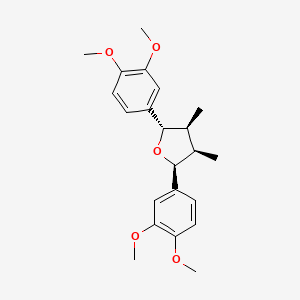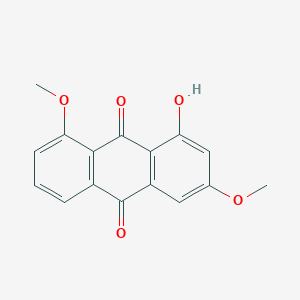
6-epi-5'-Hydroxymycosporulone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-epi-5'-Hydroxymycosporulone is a natural product found in Microsphaeropsis and Massarina with data available.
Applications De Recherche Scientifique
Novel Biological Activity
A study by Roll et al. (2002) identified 6-epi-5'-hydroxymycosporulone during the reevaluation of samples from an Antibiotic Collection. This compound was isolated from an unidentified mitosporic fungus and demonstrates the potential for novel biological activities in microbial sources (Roll et al., 2002).
Secondary Metabolite Research
Research conducted by Abdel-Wahab et al. (2007) on the marine-derived fungus Massarina sp. led to the identification of this compound among other secondary metabolites. This study highlights the importance of marine-derived fungi in the discovery of unique secondary metabolites, including this compound (Abdel-Wahab et al., 2007).
Glycosidase Inhibitory Properties
Díaz Pérez et al. (2005) explored the synthesis of reducing castanospermine analogues, including this compound, and their glycosidase inhibitory properties. This study suggests the potential application of this compound in the field of enzyme inhibition (Díaz Pérez et al., 2005).
Synthesis and Chemical Studies
Watanabe et al. (1987) examined the synthesis of this compound, providing insights into its chemical structure and properties. These types of studies contribute to understanding the molecular framework of such compounds, essential for their potential application in various fields (Watanabe et al., 1987).
Propriétés
Formule moléculaire |
C11H12O5 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
(4S,5R,6R,10R)-4,6-dihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-ene-1,7-dione |
InChI |
InChI=1S/C11H12O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,8-9,13-14H,2H2,1H3/t5-,8-,9+,11-/m1/s1 |
Clé InChI |
MWZYYACVPIJBPD-YZLKNSBCSA-N |
SMILES isomérique |
C[C@@H]1C=CC(=O)[C@@H]([C@]12[C@@H](C(=C)OC2=O)O)O |
SMILES canonique |
CC1C=CC(=O)C(C12C(C(=C)OC2=O)O)O |
Synonymes |
6-epi-5'-hydroxy-mycosporulone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-methoxy-3,5-dimethyl-6-[(1R,2'S,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1251311.png)

![[4-[[4-Methoxy-3-(pyridin-3-ylmethylcarbamoyl)benzoyl]amino]cyclohexyl] nitrate](/img/structure/B1251316.png)

![(2R,4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-1-methylidene-3,4,4a,6,7,8-hexahydro-2H-naphthalen-2-ol](/img/structure/B1251318.png)


![N-[cis-2-(2-Hydroxy-3-acetyl-6-methoxy-phenyl)cyclopropyl]-N'-(5-Chloro-2-pyridinyl)-thiourea](/img/structure/B1251321.png)
![1,3-Butanediamine, N1-[4-[(3-aminopropyl)amino]butyl]-](/img/structure/B1251323.png)